N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
Description
N-(2-Methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a pyrazole-carboxamide derivative characterized by a cycloheptane-fused pyrazole core and a 2-methoxybenzyl substituent. This compound belongs to a broader class of cycloalkane-fused pyrazoles, which are studied for their diverse bioactivities, including insecticidal, fungicidal, and herbicide-safening properties . The 2-methoxybenzyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors in pests or pathogens. Structural analogs often vary in substituents on the benzyl ring or the pyrazole core, leading to differences in physicochemical properties and bioactivity profiles.
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c1-22-15-10-6-5-7-12(15)11-18-17(21)16-13-8-3-2-4-9-14(13)19-20-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
DSNSAWAKWPBQON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of pyrazole-3-carboxylic acids with aromatic and heteroaromatic sulfonamides . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like bromine for oxidation . The process may also involve the use of hydrazine monohydrochloride and ketones or aldehydes to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Bromine in DMSO.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives with varying degrees of oxidation, while substitution reactions can introduce new functional groups onto the pyrazole ring.
Scientific Research Applications
N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes such as tyrosine-protein kinase BTK (Bruton tyrosine kinase), which plays a role in cell proliferation and survival . The compound may also interact with other molecular targets, leading to its antiproliferative effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
| Compound Name | Substituent (R) | Molecular Weight (g/mol) | LogP* | Key Bioactivity | Reference |
|---|---|---|---|---|---|
| N-(2-Methoxybenzyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide | 2-Methoxybenzyl | ~355.4 | 3.2 (est.) | Insecticidal (moderate) | [1] |
| N-(Pyridin-2-ylmethyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide | Pyridin-2-ylmethyl | ~341.3 | 2.8 | Insecticidal (high) | [1] |
| N-(4-tert-Butylphenyl)-hexahydrocyclohepta[c]pyrazole-3-carboxamide (I5) | 4-tert-Butylphenyl | ~393.5 | 4.1 | Herbicide Safener | [3] |
| Compound with 3,4,5-Trimethoxybenzyl Group | 3,4,5-Trimethoxybenzyl | ~435.4 | 2.5 | Fungicidal | [2] |
*LogP values estimated using computational tools (e.g., ChemDraw).
Key Observations :
- Substituent Effects : The pyridin-2-ylmethyl analog (Deng et al., 2018) exhibits higher insecticidal activity than the 2-methoxybenzyl derivative, likely due to stronger hydrogen bonding with target enzymes via the pyridine nitrogen .
- Methoxy Group Positioning : The 3,4,5-trimethoxybenzyl analog (Zeng et al., 2018) shows fungicidal activity attributed to improved interaction with fungal cytochrome P450 enzymes, whereas the 2-methoxy group in the target compound may limit steric accessibility .
Biological Activity
N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a pyrazole core, which is often associated with a variety of biological activities. The presence of the methoxybenzyl group is believed to enhance its lipophilicity and facilitate cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promise in various cancer models.
Case Studies and Research Findings
-
In Vitro Studies :
- A recent study demonstrated that pyrazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 0.28 µM to 3.79 µM against various human tumor cell lines (MCF7, Hep-2) .
- The mechanism of action was linked to the induction of apoptosis and cell cycle arrest in cancer cells.
- Mechanistic Insights :
Biological Activity Summary Table
| Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 0.28 - 3.79 | Apoptosis induction |
| Hep-2 | 0.74 | CDK inhibition | |
| NCI-H460 | 1.88 | Cell cycle arrest |
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Its structural analogs have been explored for anti-inflammatory and neuroprotective effects as well.
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide?
Methodological Answer: The synthesis typically involves multi-step procedures starting with cyclization of cycloheptane precursors, followed by functionalization of the pyrazole core. For example:
Cycloheptane Ring Formation : Use [3+4] cycloaddition or ring-expansion strategies under controlled temperature (e.g., 60–80°C) with catalysts like BF₃·Et₂O .
Pyrazole Functionalization : Introduce the 2-methoxybenzyl group via nucleophilic substitution or amide coupling. Ethanol or THF are common solvents, with yields optimized by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of 2-methoxybenzylamine) .
Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization in ethanol achieves >95% purity .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid side products like over-alkylated derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₃O₂: 326.1862) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize synthesis conditions?
Methodological Answer: Apply a Box-Behnken or Central Composite Design to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 80 |
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (h) | 12 | 24 |
Analysis : Use ANOVA to identify significant factors. For instance, temperature may dominate yield (p < 0.05), while catalyst loading affects purity . Optimized conditions (e.g., 70°C, 10 mol% catalyst, 18 h) can improve yields by 20–30% .
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer: Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:
- Conformational Isomerism : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria in DMSO-d₆ .
- Impurity Interference : Cross-validate with LC-MS to detect co-eluting impurities (e.g., unreacted starting materials) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model interactions with catalysts (e.g., Pd or Ru complexes) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways using GROMACS .
Q. How to design a stability study under varying environmental conditions?
Methodological Answer: Use an ICH Q1A-guided protocol :
Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 1.2 million lux·hr).
Analytical Monitoring : Track degradation via HPLC peak area reduction (e.g., 95% → 85% after 4 weeks at 40°C) .
Degradation Products : Isplicate using preparative TLC and characterize via HRMS/NMR .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
